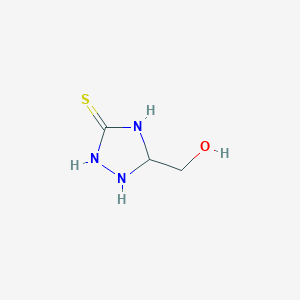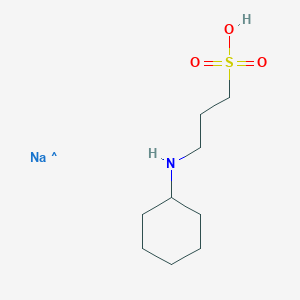
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride is a compound belonging to the pyridine family, which is known for its diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-3H-pyridin-2-one;hydrochloride typically involves the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes to form Schiff bases, which are then reduced using sodium borohydride . The structure of the synthesized compounds is confirmed using 1H and 13C NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various aromatic aldehydes for the formation of Schiff bases . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-amino-6-methyl-3H-pyridin-2-one, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and neurotropic activities
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-6-methyl-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit neurotropic activity by interacting with neurotransmitter systems in the brain . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of certain receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride can be compared with other similar compounds such as:
3-amino-6-methyl-4-phenylpyridine-2(1H)-one: This compound has similar structural features but different functional groups, leading to variations in its biological activity.
Thienopyridine derivatives: These compounds also contain a pyridine moiety and exhibit antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9ClN2O |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
3-amino-6-methyl-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3,5H,7H2,1H3;1H |
InChI-Schlüssel |
RCQXAZSOJJZQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)







